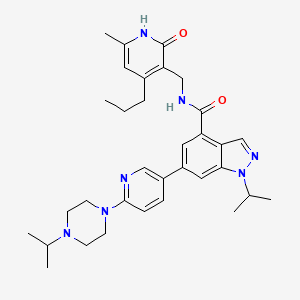

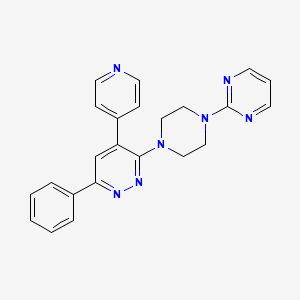

UNC1999

Descripción general

Descripción

UNC1999 is a potent and selective inhibitor of the histone-lysine N-methyltransferases EZH2 and EZH1. These enzymes play a critical role in regulating gene expression through the methylation of histone H3 at lysine 27 (H3K27). Aberrant activity of EZH2 is linked to the onset and progression of various cancers. This compound was developed as a chemical probe to study the biological functions of EZH2 and EZH1 and to explore their potential as therapeutic targets .

Aplicaciones Científicas De Investigación

UNC1999 has been extensively used in scientific research to study the role of EZH2 and EZH1 in gene regulation and cancer biology. It has been shown to effectively inhibit the methylation of H3K27, leading to changes in gene expression and cellular functions. Research studies have demonstrated its potential in inducing anti-proliferation, cell differentiation, and apoptosis in cancer cells, making it a valuable tool in cancer research .

In addition to its applications in cancer research, this compound has been used to explore the broader biological functions of EZH2 and EZH1, including their roles in stem cell biology, development, and epigenetic regulation. Its high selectivity and potency make it an ideal chemical probe for studying these enzymes in various biological contexts .

Mecanismo De Acción

UNC1999 exerts its effects by competitively inhibiting the cofactor S-Adenosyl-l-methionine (SAM) binding site of EZH2 and EZH1. This inhibition prevents the methylation of H3K27, leading to changes in chromatin structure and gene expression. The compound is highly selective for EZH2 and EZH1, with minimal off-target effects on other methyltransferases and proteins .

Análisis Bioquímico

Biochemical Properties

UNC1999 inhibits the enzymatic activity of EZH2 and EZH1 by competitively binding to the cofactor S-Adenosyl-l-methionine (SAM) binding site . This inhibition prevents the methylation of H3K27, leading to a decrease in H3K27me3 levels. The compound displays high specificity for EZH2 and EZH1, with IC50 values of 2 nM and 45 nM, respectively . Research has shown that this compound effectively blocks H3K27 methylation in various cell lines, including HeLa and MCF10A cells .

Cellular Effects

This compound has been shown to induce significant cellular effects, including anti-proliferation, cell differentiation, and apoptosis . In HeLa cells, treatment with this compound leads to a reduction in H3K27me3 levels, which is associated with changes in gene expression and cellular differentiation . Additionally, this compound has been observed to induce apoptosis in cancer cell lines, highlighting its potential as an anti-cancer agent . In human NK cells, this compound suppresses global H3K27 trimethylation, leading to enhanced calcium signaling and unbalanced vesicle release, which inhibits cytotoxic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the SAM binding site of EZH2 and EZH1, thereby inhibiting their methyltransferase activity . This inhibition results in a decrease in H3K27me3 levels, leading to the derepression of target genes. The compound has been shown to preferentially affect distal regulatory elements such as enhancers, leading to changes in gene expression . This compound also induces a PKD2-dependent calcium signal in NK cells, which further modulates cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is typically used at concentrations ranging from 5 nM to 5 μM for 2-48 hours . This compound is stable in lyophilized form for up to 24 months and retains its potency for up to 3 months when reconstituted in solution . Long-term treatment with this compound has been shown to result in sustained inhibition of H3K27 methylation and prolonged anti-proliferative effects in cancer cell lines .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound can be administered orally or via intraperitoneal injection at doses ranging from 15 to 150 mg/kg . Higher doses of this compound have been associated with increased anti-tumor activity, but also with potential toxic effects . For example, in murine leukemia models, oral administration of this compound has been shown to prolong survival without significant side effects .

Metabolic Pathways

This compound is involved in the inhibition of the H3K27 methylation pathway, primarily through its interaction with EZH2 and EZH1 . By inhibiting these enzymes, this compound affects the methylation status of histone H3, leading to changes in gene expression and cellular functions. The compound has also been shown to induce autophagy and selectively kill cancer cells harboring specific EZH2 mutations .

Transport and Distribution

Within cells, this compound is distributed and transported to its target sites, where it interacts with EZH2 and EZH1 . The compound’s solubility in DMF and ethanol facilitates its cellular uptake and distribution . Research studies have demonstrated that this compound effectively reaches its target sites, leading to the inhibition of H3K27 methylation and subsequent cellular effects .

Subcellular Localization

This compound primarily localizes to the nucleus, where it exerts its inhibitory effects on EZH2 and EZH1 . The compound’s ability to target the SAM binding site of these enzymes ensures its specific action within the nucleus. This subcellular localization is crucial for the compound’s effectiveness in modulating epigenetic regulation and gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of UNC1999 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as palladium catalysts for coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

UNC1999 primarily undergoes substitution reactions, particularly in the formation of the indazole core and the coupling of the piperazine moiety. It also involves oxidation and reduction steps during the synthesis process .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include palladium catalysts, organic solvents like dimethylformamide (DMF) and ethanol, and various coupling agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major product formed during the synthesis of this compound is the final compound itself, which is characterized by its high purity and specific molecular structure. By-products are minimized through careful control of reaction conditions and purification steps .

Comparación Con Compuestos Similares

UNC1999 is unique in its high selectivity and potency for EZH2 and EZH1 compared to other similar compounds. Some similar compounds include:

UNC2400: A dimethylated version of this compound used as a negative control in experiments.

GSK126: Another EZH2 inhibitor with similar applications in cancer research.

EPZ-6438 (Tazemetostat): A clinically approved EZH2 inhibitor used in the treatment of certain cancers .

This compound stands out due to its oral bioavailability and its ability to inhibit both EZH2 and EZH1, making it a versatile tool for studying the biological functions of these enzymes and their potential as therapeutic targets .

Propiedades

IUPAC Name |

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O2/c1-7-8-24-15-23(6)37-33(42)28(24)19-35-32(41)27-16-26(17-30-29(27)20-36-40(30)22(4)5)25-9-10-31(34-18-25)39-13-11-38(12-14-39)21(2)3/h9-10,15-18,20-22H,7-8,11-14,19H2,1-6H3,(H,35,41)(H,37,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJNKUOXBZSZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099939 | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1431612-23-5 | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431612-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

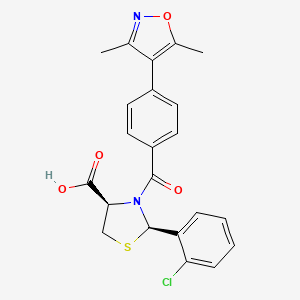

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)

![3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid](/img/structure/B611509.png)

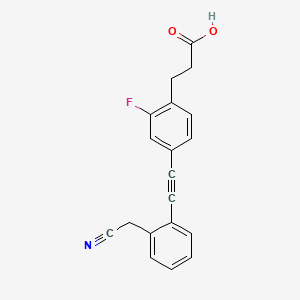

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)

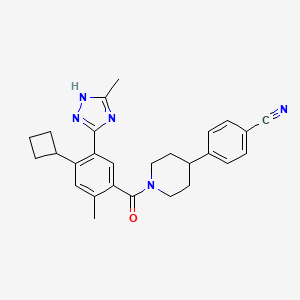

![N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide](/img/structure/B611516.png)

![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)